N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide

physicochemical property lipophilicity SAR

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide is a synthetic small molecule (C22H26N2O2, MW 350.45 g/mol) composed of a 1,2,3,4-tetrahydroquinoline core bearing an N-benzoyl substituent at position 1 and a 3,3-dimethylbutanamide side chain at position 7. The compound is commercially available as a research chemical with a standard purity specification of 98%, supported by batch-specific QC documentation including NMR, HPLC, or GC.

Molecular Formula C22H26N2O2
Molecular Weight 350.5 g/mol
CAS No. 946219-28-9
Cat. No. B6566252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide
CAS946219-28-9
Molecular FormulaC22H26N2O2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1
InChIInChI=1S/C22H26N2O2/c1-22(2,3)15-20(25)23-18-12-11-16-10-7-13-24(19(16)14-18)21(26)17-8-5-4-6-9-17/h4-6,8-9,11-12,14H,7,10,13,15H2,1-3H3,(H,23,25)
InChIKeyZKLLEWCQGGHPPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide (CAS 946219-28-9): Baseline Identity and Procurement Specifications


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide is a synthetic small molecule (C22H26N2O2, MW 350.45 g/mol) composed of a 1,2,3,4-tetrahydroquinoline core bearing an N-benzoyl substituent at position 1 and a 3,3-dimethylbutanamide side chain at position 7 . The compound is commercially available as a research chemical with a standard purity specification of 98%, supported by batch-specific QC documentation including NMR, HPLC, or GC . It belongs to a broader class of tetrahydroquinoline derivatives that have been investigated as inhibitors of cholesterol ester transfer protein (CETP) and other pharmacologically relevant targets [1].

Why Generic Substitution Fails for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide (946219-28-9)


Tetrahydroquinoline-based pharmacophores exhibit steep structure-activity relationships, where even modest modifications to the N-acyl side chain can drastically alter target engagement, selectivity, and physicochemical properties [1]. Substituting the 3,3-dimethylbutanamide moiety with a simpler butanamide (e.g., CAS 1040661-09-3) reduces steric bulk and lipophilicity, potentially compromising binding to hydrophobic pockets in targets such as CETP [1]. Without direct comparative data, assuming interchangeability risks selecting a compound that fails to reproduce key pharmacological outcomes or delivers inconsistent in vitro performance. The following section quantifies the specific points of differentiation where data are available and explicitly notes where evidence is limited.

Quantitative Differentiation Evidence for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide (946219-28-9)


Molecular Weight and Lipophilicity Shift Relative to the Butanamide Analog

The target compound differs from the closest commercially cataloged analog, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide (CAS 1040661-09-3), by an additional C2H4 unit (two methylene groups) on the amide side chain. This results in a higher molecular weight (350.45 vs. 322.4 g/mol) and, qualitatively, greater calculated lipophilicity . No direct experimental logP or chromatographic hydrophobicity index for either compound has been located in the public domain.

physicochemical property lipophilicity SAR

Vendor-Specified Purity: Quantitative Quality Gate for Procurement

The target compound is offered with a standard purity of 98% by at least one major vendor (Bidepharm), supported by batch-specific QC certificates (NMR, HPLC, GC) . While many research chemicals are supplied at ≥95% purity, the explicit 98% threshold provides a predefined acceptance criterion that reduces the risk of purchasing material with undetected impurities that could confound biological assays.

purity specification quality control procurement

Class-Level CETP Inhibitory Potential Based on Patent SAR

Patent US20080194609A1 discloses a series of tetrahydroquinoline derivatives as CETP inhibitors for cardiovascular indications. The generic Markush structure encompasses substitution patterns consistent with the target compound, including N-benzoyl and N-acyl variations. Although no specific IC50 value is reported for the target compound, the patent establishes that favorable CETP inhibition in this scaffold requires optimal steric and electronic complementarity at the N-acyl position, which the 3,3-dimethylbutanamide group may uniquely satisfy [1]. Direct comparative data with the butanamide analog are absent.

CETP inhibition tetrahydroquinoline cardiovascular

High-Value Application Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide (946219-28-9)


CETP Inhibitor Lead Optimization and SAR Studies

Building on the tetrahydroquinoline CETP inhibitor pharmacophore disclosed in US20080194609A1, researchers can use this compound to probe the effect of a tert-butyl-capped amide side chain on potency, selectivity, and metabolic stability relative to linear alkyl amide analogs [1]. The 3,3-dimethylbutanamide group's steric profile may confer differentiated binding kinetics that are testable in a CETP fluorescence-based activity assay.

Physicochemical Property Benchmarking in Lipophilic Amide Series

The compound's molecular weight shift (+28 Da) and inferred lipophilicity increase relative to the butanamide analog (CAS 1040661-09-3) make it a useful tool for correlating computed descriptors (e.g., clogP, tPSA) with experimental retention time or partition coefficient in chromatographic systems .

High-Purity Reference Standard for Analytical Method Development

With a vendor-specified purity of 98% and available batch-specific QC certificates (NMR, HPLC, GC), the compound can serve as a system suitability standard or calibration reference for LC-MS and HPLC-UV methods intended to quantify tetrahydroquinoline derivatives in reaction mixtures or biological matrices .

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